molecular formula C18H15N3O B3736505 1,4-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1,4-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B3736505
M. Wt: 289.3 g/mol
InChI Key: AOMKCUJCWNNMIO-UHFFFAOYSA-N
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Description

“1,4-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a nitrogen-containing heterocycle . It’s a part of the pyrazolopyridine family, which has been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of “this compound” involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolo[3,4-b]pyridines : A study by Quiroga et al. (1999) explored the synthesis of similar pyrazolo[3,4-b]pyridines, detailing their chemical structures and tautomeric forms.
  • Green Synthesis Media : Sudhan et al. (2016) developed a green and environmentally benign procedure for the synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-one/thiones, highlighting the use of ionic liquids as reaction media for efficient synthesis and high yield products [Sudhan et al., 2016].

Applications in Organic Synthesis

  • One-pot Synthesis Techniques : Shirvan et al. (2014) described a method for synthesizing pyrazolo[3,4-b]pyridin-5(4H)-one derivatives through a one-pot, four-component reaction, emphasizing the simplicity and efficiency of the process [Shirvan et al., 2014].
  • Synthesis of Substituted Pyrazolo[4,3-c]pyridine-3-ols : Karthikeyan et al. (2014) synthesized various pyrazolo[4,3-c]pyridine-3-ols, providing insights into the versatility of pyrazolo[3,4-b]pyridine derivatives in the creation of novel heterocyclic compounds [Karthikeyan et al., 2014].

Biomedical Applications

  • Cytotoxicity and Antitumor Activity : Hossan and Abu-Melha (2014) investigated a compound similar to 1,4-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one for its cytotoxic and antitumor properties, highlighting the potential biomedical applications of such compounds [Hossan & Abu-Melha, 2014].
  • Antiproliferative Activity : Razmienė et al. (2021) synthesized a library of pyrazolo[4,3-c]pyridines and evaluated their antiproliferative activity against various cancer cell lines, revealing their potential as therapeutic agents [Razmienė et al., 2021].

Other Applications

  • Use as Fluorescent Probes : García et al. (2019) reported the synthesis of pyrazolo[3,4-b]pyridine derivatives and their application as fluorescent probes for metal ion detection, demonstrating their utility in analytical chemistry [García et al., 2019].
  • Corrosion Inhibition : Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their effectiveness as corrosion inhibitors for mild steel, showcasing an industrial application of these compounds [Dandia et al., 2013].

Properties

IUPAC Name

1,4-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-17-11-15(13-7-3-1-4-8-13)16-12-19-21(18(16)20-17)14-9-5-2-6-10-14/h1-10,12,15H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMKCUJCWNNMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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